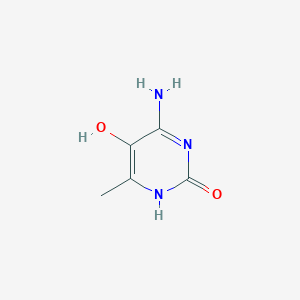
4-Amino-6-methylpyrimidine-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-methylpyrimidine-2,5-diol is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpyrimidine-2,5-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of malononitrile with formamide under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-methylpyrimidine-2,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
4-Amino-6-methylpyrimidine-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-methylpyrimidine-2,5-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the methyl group at position 6.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.
2-Amino-5-methylpyrimidine-4,6-diol: Similar but with a different substitution pattern.
Uniqueness
4-Amino-6-methylpyrimidine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H7N3O2 |
|---|---|
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
4-amino-5-hydroxy-6-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(6)8-5(10)7-2/h9H,1H3,(H3,6,7,8,10) |
Clave InChI |
BITGOBGZCXMCKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=O)N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


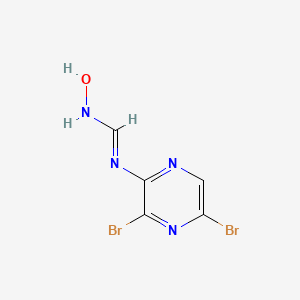
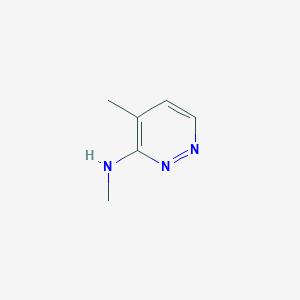
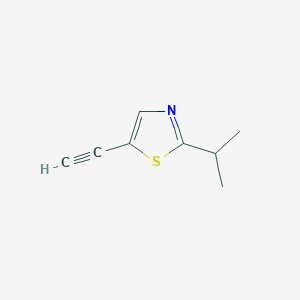
![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)
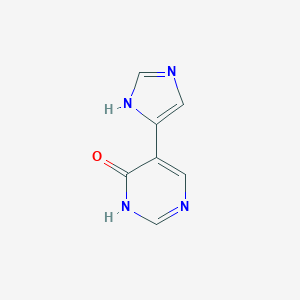




![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)



